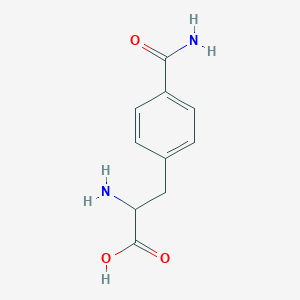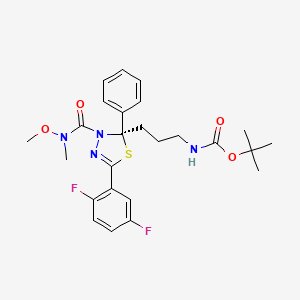![molecular formula C19H30O11 B14791496 methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B14791496.png)
methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-Ethylmorroniside is a naturally occurring iridoid glycoside found in the fruit of Cornus officinalis, a traditional medicinal plant in China. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of kidney diseases such as diabetic nephropathy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 7-O-Ethylmorroniside involves the ethylation of morroniside, another iridoid glycoside. The process typically includes the use of ethylating agents under controlled conditions to ensure the selective ethylation at the 7-O position. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 7-O-Ethylmorroniside may involve large-scale extraction from Cornus officinalis fruits followed by purification processes such as chromatography. The optimization of extraction and purification methods is crucial to achieve high yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 7-O-Ethylmorroniside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the glycosidic bond, potentially altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes .
Major Products:
Aplicaciones Científicas De Investigación
7-O-Ethylmorroniside has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of iridoid glycosides and their derivatives.
Biology: The compound is studied for its potential anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 7-O-Ethylmorroniside involves its interaction with various molecular targets and pathways. It primarily acts as an α-glucosidase inhibitor, which helps in regulating blood glucose levels. Additionally, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 . The compound’s antioxidant activity also contributes to its protective effects on kidney cells .
Comparación Con Compuestos Similares
Morroniside: The parent compound of 7-O-Ethylmorroniside, known for its neuroprotective and anti-diabetic properties.
Loganin: Another iridoid glycoside with similar anti-inflammatory and antioxidant activities.
7-O-Methylmorroniside: A methylated derivative of morroniside with comparable biological activities.
Uniqueness: 7-O-Ethylmorroniside stands out due to its specific ethylation at the 7-O position, which enhances its α-glucosidase inhibitory activity compared to its parent compound, morroniside. This unique modification also contributes to its distinct anti-inflammatory and antioxidant properties, making it a valuable compound in the treatment of diabetic nephropathy and other related conditions .
Propiedades
Fórmula molecular |
C19H30O11 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8?,9-,11?,12?,13+,14?,15?,16?,18?,19?/m0/s1 |
Clave InChI |
IRKFOLIBBQDADK-XHVFGCKMSA-N |
SMILES isomérico |
CCOC1C[C@@H]2[C@@H](C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canónico |
CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-](/img/structure/B14791418.png)
![N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide](/img/structure/B14791434.png)
![2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14791436.png)
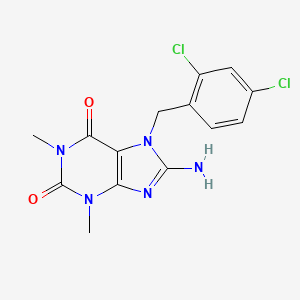
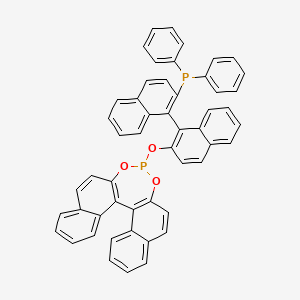
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)
![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)
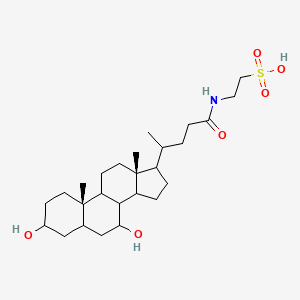
![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)
